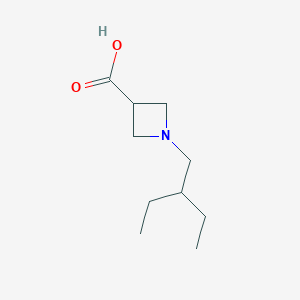

Acide 1-(2-éthylbutyl)azétidine-3-carboxylique

Vue d'ensemble

Description

1-(2-Ethylbutyl)azetidine-3-carboxylic acid is a chemical compound obtained from various natural sources, such as tea extract, tobacco leaf extract, and fermentation products. It is a precursor to the synthesis of azaspiro .

Synthesis Analysis

Azetidines are valuable compounds in pharmaceutical and agrochemical research . They can be readily functionalized via enolization at the 3-position in the presence of LDA . The synthesis of azetidines has attracted major interest both as ring strain .Molecular Structure Analysis

The molecular weight of 1-(2-Ethylbutyl)azetidine-3-carboxylic acid is 185.26 g/mol. The empirical formula of a related compound, 1-Boc-azetidine-3-carboxylic acid, is C9H15NO4 .Chemical Reactions Analysis

Azetidines represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions . They can readily undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .Physical and Chemical Properties Analysis

The physical and chemical properties of azetidines are driven by the ring strain of approx. 25.4 kcal/mol . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines (27.7 kcal/mol) and unreactive pyrrolidines (5.4 kcal/mol) .Applications De Recherche Scientifique

Analyse complète des applications de l'acide 1-(2-éthylbutyl)azétidine-3-carboxylique

L'this compound est un composé chimique présentant des applications potentielles dans divers domaines de la recherche scientifique. Voici une analyse détaillée de ses applications uniques dans six domaines distincts :

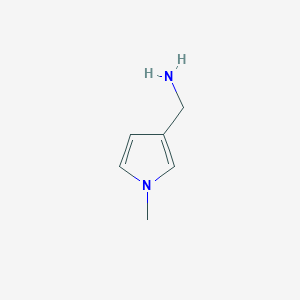

Recherche et développement pharmaceutiques : L'unicité structurelle de l'this compound en fait un composé précieux dans la synthèse de produits pharmaceutiques. Son cycle azétidine, un cycle à quatre chaînons contenant de l'azote, présente un intérêt particulier en raison de sa ressemblance avec la proline, un acide aminé impliqué dans la synthèse des protéines. Cette similitude permet la création de mimétiques peptidiques, qui peuvent conduire au développement de nouveaux agents thérapeutiques à stabilité et biodisponibilité améliorées .

Systèmes avancés d'administration de médicaments : Les innovations dans les systèmes d'administration de médicaments impliquent souvent la modification de la structure moléculaire des principes pharmaceutiques actifs afin d'améliorer leur administration et leur efficacité. Le groupe acide carboxylique de l'this compound fournit un point d'ancrage pour créer des promédicaments ou des conjugués qui peuvent améliorer la solubilité et la perméabilité des médicaments, ce qui peut conduire à des traitements plus ciblés et efficaces .

Protéomique et recherche sur les peptides : La capacité du composé à imiter les acides aminés naturels le positionne comme un élément constitutif crucial dans la recherche en protéomique. Il peut être utilisé pour synthétiser des analogues de peptides et de protéines, aidant à l'étude de la structure, de la fonction et des interactions des protéines. Cette recherche a des implications pour la compréhension des mécanismes des maladies et le développement d'outils de diagnostic .

Synthèse agrochimique : Les dérivés de l'azétidine, y compris l'this compound, sont également explorés dans l'industrie agrochimique. Ils peuvent être utilisés pour créer de nouveaux composés ayant un potentiel en tant que pesticides ou herbicides, contribuant au développement de produits chimiques agricoles plus efficaces et respectueux de l'environnement .

Science des matériaux : En science des matériaux, la structure unique du composé peut être utilisée pour synthétiser des polymères présentant des propriétés spécifiques. Par exemple, l'incorporation de cycles azétidine dans les chaînes polymères peut donner lieu à des matériaux présentant une résistance mécanique ou une stabilité thermique améliorées, ce qui sont des caractéristiques souhaitables pour diverses applications industrielles .

Sondes et marqueurs biologiques : Le système cyclique azétidine de l'this compound peut servir d'échafaudage pour concevoir des sondes et des marqueurs biologiques. Ces molécules peuvent être marquées avec des groupes fluorescents ou d'autres entités détectables, permettant aux chercheurs de suivre les processus biologiques en temps réel et avec une grande spécificité .

Mécanisme D'action

Orientations Futures

Analyse Biochimique

Biochemical Properties

1-(2-Ethylbutyl)azetidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme prolyl-tRNA synthetase, where 1-(2-Ethylbutyl)azetidine-3-carboxylic acid acts as a competitive inhibitor. This interaction disrupts the normal function of prolyl-tRNA synthetase, leading to alterations in protein synthesis. Additionally, 1-(2-Ethylbutyl)azetidine-3-carboxylic acid has been shown to bind to certain transport proteins, affecting their ability to transport amino acids across cell membranes .

Cellular Effects

The effects of 1-(2-Ethylbutyl)azetidine-3-carboxylic acid on various cell types and cellular processes are profound. In mammalian cells, this compound has been observed to influence cell signaling pathways, particularly those involving the mTOR pathway. By inhibiting the mTOR pathway, 1-(2-Ethylbutyl)azetidine-3-carboxylic acid can reduce cell proliferation and induce autophagy. Furthermore, it affects gene expression by modulating the activity of transcription factors such as NF-κB. These changes in gene expression can lead to alterations in cellular metabolism, including reduced glycolysis and increased oxidative phosphorylation .

Molecular Mechanism

At the molecular level, 1-(2-Ethylbutyl)azetidine-3-carboxylic acid exerts its effects through several mechanisms. It binds to the active site of prolyl-tRNA synthetase, preventing the enzyme from catalyzing the attachment of proline to its corresponding tRNA. This inhibition disrupts protein synthesis and can lead to the accumulation of misfolded proteins. Additionally, 1-(2-Ethylbutyl)azetidine-3-carboxylic acid can act as an allosteric modulator of certain receptors, altering their conformation and activity. These binding interactions and enzyme inhibitions contribute to the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Ethylbutyl)azetidine-3-carboxylic acid have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over several weeks. Long-term exposure to 1-(2-Ethylbutyl)azetidine-3-carboxylic acid has been shown to result in sustained inhibition of cell proliferation and induction of autophagy. Prolonged exposure can also lead to cellular stress and apoptosis, particularly in rapidly dividing cells .

Dosage Effects in Animal Models

The effects of 1-(2-Ethylbutyl)azetidine-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can effectively inhibit tumor growth in cancer models. At higher doses, 1-(2-Ethylbutyl)azetidine-3-carboxylic acid can induce toxicity, leading to adverse effects such as liver damage and hematological abnormalities. These findings highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

1-(2-Ethylbutyl)azetidine-3-carboxylic acid is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes oxidation and conjugation reactions. The compound interacts with enzymes such as cytochrome P450, which facilitate its biotransformation into more water-soluble metabolites. These metabolites are then excreted via the kidneys. Additionally, 1-(2-Ethylbutyl)azetidine-3-carboxylic acid can influence metabolic flux by altering the levels of key metabolites involved in amino acid and nucleotide synthesis .

Transport and Distribution

Within cells and tissues, 1-(2-Ethylbutyl)azetidine-3-carboxylic acid is transported and distributed through various mechanisms. It can be actively transported across cell membranes by amino acid transporters, allowing it to accumulate in specific cellular compartments. The compound also binds to plasma proteins, which facilitates its distribution throughout the body. This binding can influence the compound’s bioavailability and half-life, affecting its overall pharmacokinetics .

Subcellular Localization

The subcellular localization of 1-(2-Ethylbutyl)azetidine-3-carboxylic acid is crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins. It can also be found in the endoplasmic reticulum and mitochondria, where it influences protein folding and cellular respiration, respectively. Post-translational modifications, such as phosphorylation, can further regulate the subcellular localization and activity of 1-(2-Ethylbutyl)azetidine-3-carboxylic acid .

Propriétés

IUPAC Name |

1-(2-ethylbutyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-3-8(4-2)5-11-6-9(7-11)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHGBJRVWVSSQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CN1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

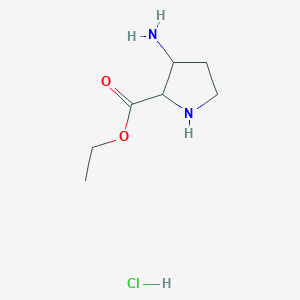

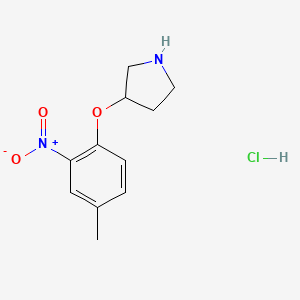

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-Methyl-2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1487813.png)

![1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1487818.png)

![[2-(4-Methylphenyl)oxan-3-yl]methanamine](/img/structure/B1487822.png)

![3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1487823.png)

![(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1487826.png)